1-Methyl-3-((methylsulfonyl)methyl)-1h-pyrazole-5-carboxylic acid
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Overview
Description
3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methanesulfonylmethyl group and a carboxylic acid group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as β-ketoesters or β-diketones, under acidic or basic conditions.
Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol or aldehyde derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(methanesulfonylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methanesulfonylmethyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group at position 1.
1-Methyl-3-(methylsulfonyl)-1H-pyrazole-5-carboxylic acid: Contains a methylsulfonyl group instead of methanesulfonylmethyl.
3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group is at position 4 instead of 5.
Uniqueness
3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H10N2O4S |
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Molecular Weight |
218.23 g/mol |
IUPAC Name |
2-methyl-5-(methylsulfonylmethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O4S/c1-9-6(7(10)11)3-5(8-9)4-14(2,12)13/h3H,4H2,1-2H3,(H,10,11) |
InChI Key |
IXUJJVMVPCOKGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CS(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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